9-Methyl-6-(4-propan-2-ylphenyl)-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one
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Overview
Description
Benzodiazepines are a class of psychoactive drugs with varying sedative, hypnotic, anxiolytic, anticonvulsant, muscle relaxant, and amnesic properties . They are one of the most widely prescribed medications globally .
Molecular Structure Analysis
Benzodiazepines have a common core structure of a benzene ring fused to a diazepine ring . The specific molecular structure of “9-Methyl-6-(4-propan-2-ylphenyl)-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one” is not available in the literature I have access to.Chemical Reactions Analysis
Benzodiazepines can undergo various chemical reactions, including hydroxylation and conjugation . The specific chemical reactions of “9-Methyl-6-(4-propan-2-ylphenyl)-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one” are not available in the literature I have access to.Physical And Chemical Properties Analysis
The physical and chemical properties of benzodiazepines can vary widely depending on their specific structures . The specific physical and chemical properties of “9-Methyl-6-(4-propan-2-ylphenyl)-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one” are not available in the literature I have access to.Scientific Research Applications
Synthesis and Structural Analysis
Synthetic Pathways and Characterization : Benzodiazepines derivatives, including the synthesis of various substituted benzodiazepines, have been extensively studied. For instance, the synthesis, characterization, and crystal structure studies of benzodiazepine derivatives revealed their potential for broad biological applications, supported by techniques like NMR, IR, and X-ray diffraction studies to confirm their structures (Naveen et al., 2019). These methodologies could be applicable to the synthesis and analysis of 9-Methyl-6-(4-propan-2-ylphenyl)-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one.
Molecular Design for Therapeutic Applications : The design and synthesis of benzodiazepine derivatives are driven by their therapeutic potential, with modifications aimed at enhancing their biological activity and selectivity. A novel chemotype for G9a/GLP inhibitors based on benzodiazepine scaffolds demonstrated significant potential in vitro and cellular potency, suggesting a method for rational design and development of benzodiazepine-based therapeutics (Milite et al., 2019).
Potential Therapeutic Applications
Anticancer Activity : Benzodiazepine derivatives have been evaluated for their anticancer activity. The synthesis and testing of various benzodiazepine derivatives against human cancer cell lines have shown some compounds to exhibit potent cytotoxic activities, suggesting their potential use in cancer therapy (El-Naem et al., 2003).
Histone Lysine Methyltransferase Inhibition : Research into the inhibition of histone lysine methyltransferases (EHMT1/2) by benzodiazepine derivatives has opened new avenues for the development of therapeutics targeting epigenetic mechanisms. The discovery of benzodiazepine-based inhibitors showcases the potential of these compounds in modulating gene expression for therapeutic benefits (Milite et al., 2019).
Neurological Disorder Treatment : The exploration of benzodiazepine derivatives as AMPA receptor antagonists for the treatment of neurological disorders demonstrates the versatility of this compound class. Certain derivatives have shown promising anticonvulsant effects, indicating potential applications in the management of epilepsy and related conditions (Chimirri et al., 1998).
Safety And Hazards
Future Directions
Research into benzodiazepines continues to be a very active field, with new compounds being synthesized and tested for their potential therapeutic effects . The future directions for “9-Methyl-6-(4-propan-2-ylphenyl)-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one” are not available in the literature I have access to.
properties
IUPAC Name |
9-methyl-6-(4-propan-2-ylphenyl)-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O/c1-14(2)16-8-10-17(11-9-16)23-22-20(12-15(3)13-21(22)26)24-18-6-4-5-7-19(18)25-23/h4-11,14-15,23-25H,12-13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXIQEZHPJJXQRS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(C(NC3=CC=CC=C3N2)C4=CC=C(C=C4)C(C)C)C(=O)C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
9-Methyl-6-(4-propan-2-ylphenyl)-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one |
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